molecular formula C14H14N4O2S B1423677 3-ethyl-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1291487-06-3

3-ethyl-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No. B1423677
M. Wt: 302.35 g/mol
InChI Key: WHEDNCYCEPSJGF-UHFFFAOYSA-N
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Description

3-ethyl-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a chemical compound with the CAS Number: 1291487-06-3. It has a molecular weight of 302.36 and its IUPAC name is 3-ethyl-N-phenyl [1,2,4]triazolo [4,3-a]pyridine-8-sulfonamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14N4O2S/c1-2-13-15-16-14-12 (9-6-10-18 (13)14)21 (19,20)17-11-7-4-3-5-8-11/h3-10,17H,2H2,1H3 . This indicates the molecular structure of the compound.

It has a pale yellow color and a melting point of 188–189 °C .

Scientific Research Applications

  • Herbicidal Activity : Compounds such as N-(2,6-difluorophenyl)-5-methoxy-7-methyl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide, which are structurally related to 3-ethyl-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide, have been found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003).

  • Antimalarial Agents : A study on novel [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment showed that some derivatives had good antimalarial activity in vitro against Plasmodium falciparum. This indicates potential applications in developing antimalarial drugs (Karpina et al., 2020).

  • Antimicrobial Activity : Several substituted sulfonamides and sulfinyl compound derivatives related to this chemical structure have shown antimicrobial properties, suggesting their potential use in treating infections (Abdel-Motaal & Raslan, 2014).

  • Insecticidal Agents : Studies have synthesized compounds with a sulfonamide-bearing thiazole moiety that have shown potent toxic effects against the cotton leafworm, Spodoptera littoralis. This indicates a potential application as insecticidal agents (Soliman et al., 2020).

  • Antifungal and Insecticidal Activities : Novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety displayed good antifungal and insecticidal activities, showing potential use in agriculture (Xu et al., 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-2-13-15-16-14-12(9-6-10-18(13)14)21(19,20)17-11-7-4-3-5-8-11/h3-10,17H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEDNCYCEPSJGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=CC=C2S(=O)(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-ethyl-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
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3-ethyl-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
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3-ethyl-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
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3-ethyl-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
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3-ethyl-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
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3-ethyl-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

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